molecular formula C8H6N2O3S B6611612 1,2-Benzisothiazole, 3-methoxy-5-nitro- CAS No. 64099-26-9

1,2-Benzisothiazole, 3-methoxy-5-nitro-

Cat. No.: B6611612
CAS No.: 64099-26-9
M. Wt: 210.21 g/mol
InChI Key: LMEVWYJONLGKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazole, 3-methoxy-5-nitro- is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of benzisothiazole, characterized by the presence of a methoxy group at the 3-position and a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisothiazole, 3-methoxy-5-nitro- typically involves the nitration of 1,2-benzisothiazole derivatives. One common method is the electrophilic nitration of 1,2-benzisothiazole with nitric acid in the presence of a suitable solvent, such as acetic acid . The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of 1,2-Benzisothiazole, 3-methoxy-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and

Properties

IUPAC Name

3-methoxy-5-nitro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8-6-4-5(10(11)12)2-3-7(6)14-9-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEVWYJONLGKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214298
Record name 1,2-Benzisothiazole, 3-methoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64099-26-9
Record name 3-Methoxy-5-nitro-1,2-benzoisothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064099269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-methoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXY-5-NITRO-1,2-BENZOISOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7ND9QU5NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.